3-Hydroxy-2',4',5',7-tetramethoxyflavone
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Overview
Description
3-Hydroxy-2’,4’,5’,7-tetramethoxyflavone is a polymethoxyflavone, a type of flavonoid compound. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of four methoxy groups and one hydroxy group attached to the flavone backbone. It has been isolated from various plant sources and is of significant interest due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2’,4’,5’,7-tetramethoxyflavone typically involves the methylation of hydroxyl groups on the flavone backbone. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2’,4’,5’,7-tetramethoxyflavone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the flavone backbone can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of a quinone derivative.
Reduction: Formation of a dihydroflavone.
Substitution: Formation of various substituted flavones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Investigated for its anticancer, anti-inflammatory, and vasorelaxant activities. .
Industry: Potential use in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2’,4’,5’,7-tetramethoxyflavone involves multiple pathways:
Anticancer Activity: Induces apoptosis in cancer cells by decreasing mitochondrial membrane potential and increasing the expression of caspase-3 and caspase-9.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Vasorelaxant Activity: Involves the NO/sGC/cGMP pathway, calcium and potassium channels, and muscarinic and beta-adrenergic receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-7,2’,4’,5’-tetramethoxyflavone
- 5-Hydroxy-3,6,7,4’-tetramethoxyflavone
- 3’,5-Dihydroxy-3,4’,5’,7-tetramethoxyflavone
Uniqueness
3-Hydroxy-2’,4’,5’,7-tetramethoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of methoxy and hydroxy groups contributes to its lipophilicity and ability to interact with various molecular targets, making it a versatile compound for therapeutic applications .
Properties
Molecular Formula |
C19H18O7 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
3-hydroxy-7-methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-10-5-6-11-14(7-10)26-19(18(21)17(11)20)12-8-15(24-3)16(25-4)9-13(12)23-2/h5-9,21H,1-4H3 |
InChI Key |
JIGPTRZDQGCODU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3OC)OC)OC)O |
Origin of Product |
United States |
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